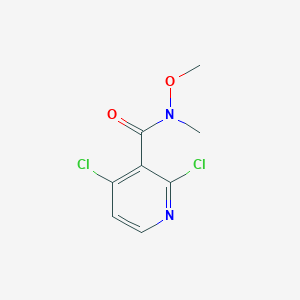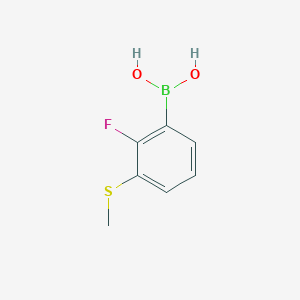
3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid
説明
“3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 1394041-61-2 . It has a molecular weight of 218.23 . The IUPAC name for this compound is 4-(aminosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H10N2O4S/c1-3-5(7(10)11)9-4(2)6(3)14(8,12)13/h9H,1-2H3,(H,10,11)(H2,8,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .科学的研究の応用
Synthesis and Characterization
Research into pyrrole derivatives, such as 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid, often focuses on their synthesis and characterization for various scientific applications. These compounds are typically involved in studies to understand their chemical properties, molecular structure, and potential for forming heterocyclic compounds. For instance, Singh et al. (2014) conducted a study on the synthesis, characterization, and computational analysis of ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, showcasing the process of aldol condensation and the subsequent spectroscopic analyses to confirm the product's structure. Such research is foundational for exploring the broader chemical applications of pyrrole derivatives (Singh, Rawat, & Sahu, 2014).
Molecular Interactions and Computational Studies
Pyrrole derivatives are also a subject of interest in the study of molecular interactions and computational chemistry. Singh et al. (2013) detailed the synthesis and spectroscopy analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, using both experimental and quantum chemical approaches to understand its dimer formation and vibrational analysis. This work provides insights into the nature of chemical bonds and interactions within such molecules, which is crucial for the development of new chemical entities (Singh, Kumar, Tiwari, & Rawat, 2013).
Nonlinear Optical Materials
The study of pyrrole derivatives extends to their potential use in nonlinear optical (NLO) materials. Research by Singh et al. (2014) on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate highlighted the compound's suitability for forming heterocyclic compounds and its promising non-linear optical properties. Such materials are essential for applications in photonics and telecommunication (Singh, Rawat, & Sahu, 2014).
Chemical Reactivity and Structural Analysis
Further, the analysis of chemical reactivity and structural elucidation of pyrrole derivatives is vital for understanding their chemical behavior and potential applications. Studies on ethyl-3,5-dimethyl-4-[(toluenesulfonyl)-hydrazonomethyl]-1H-pyrrole-2-carboxylate and its quantum chemical calculations shed light on the molecule's reactivity and non-linear optical behavior, offering valuable data for the design of new chemical entities with specific properties (Singh & Rawat, 2013).
Safety and Hazards
特性
IUPAC Name |
3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-3-5(7(10)11)9-4(2)6(3)14(8,12)13/h9H,1-2H3,(H,10,11)(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAYXESWCZVSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1S(=O)(=O)N)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)




![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)

![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)



